N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(4-Fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a pyridin-4-yl substituent at the 2-position of the quinoline core and a 4-fluorophenyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c22-15-5-7-16(8-6-15)24-21(26)18-13-20(14-9-11-23-12-10-14)25-19-4-2-1-3-17(18)19/h1-13H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOFTXLSBTKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the pyridine ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine, such as 4-fluoroaniline, under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, optimizing reaction conditions, and employing catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been investigated for its potential as an anticancer agent. Quinoline derivatives are well-known for their ability to inhibit specific enzymes and proteins involved in cancer cell proliferation. The compound's unique structure allows it to interact with molecular targets, potentially disrupting critical biological pathways that facilitate tumor growth.
Case Studies:
- A study highlighted the efficacy of quinoline derivatives in inhibiting cancer cell lines, showing that modifications in the structure, such as fluorination, can enhance biological activity against various cancer types .
- Research into similar quinoline-based compounds has demonstrated their effectiveness against pancreatic cancer, suggesting that this compound may also have applications in treating this malignancy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Quinoline derivatives are often explored for their activity against bacterial pathogens and other microorganisms.
Research Findings:
- Studies indicate that modifications to the quinoline structure can enhance antimicrobial efficacy, with some derivatives demonstrating significant activity against resistant strains of bacteria .
- The mechanism of action typically involves the inhibition of bacterial DNA replication or protein synthesis, making these compounds valuable in addressing antibiotic resistance issues .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high purity and yield. Recent advancements focus on optimizing synthetic routes to enhance efficiency while minimizing environmental impact.
Synthesis Overview:
| Step | Description |
|---|---|
| 1 | Formation of the quinoline core through cyclization reactions. |
| 2 | Introduction of the pyridine and fluorophenyl groups via electrophilic substitutions. |
| 3 | Final carboxamide formation through amide coupling reactions. |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The compound might inhibit enzyme activity or bind to a receptor, triggering a cascade of cellular events.
Comparison with Similar Compounds
Key Observations :
- Amide Substituent Impact : The target compound’s 4-fluorophenyl group contrasts with alkylamine side chains in derivatives (e.g., 5a1–5a4), which exhibit moderate yields (59–65%) and high purity (98.8–99.7%). These alkylamines likely enhance solubility but may reduce metabolic stability compared to aromatic substituents .
- Quinoline-2 Position: The pyridin-4-yl group in the target compound is replaced by substituted phenyl or amino groups in analogs. For example, Compound 35 () incorporates a morpholinopropylamino group, which correlates with its reported antimicrobial activity .
Thermal Stability :
Compounds in exhibit melting points between 168.9°C and 184.2°C, suggesting that alkylamine side chains (e.g., piperazinyl, pyrrolidinyl) marginally increase thermal stability compared to simpler aromatic substituents. The target compound’s melting point is unreported but likely influenced by its rigid pyridine and fluorophenyl groups .
Structural Modifications and Pharmacological Potential
- Pyridine vs. Phenyl at Quinoline-2 Position: Pyridinyl groups (as in the target compound) may improve solubility and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., 4-methylphenyl in ) .
- Fluorine vs. Bromine : The bromine in ’s analog could enhance halogen bonding with biological targets but may also increase toxicity risks compared to fluorine .
Biological Activity
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline class, characterized by its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.
Chemical Structure and Synthesis
The compound features a quinoline backbone with a fluorophenyl group at the para position and a pyridine moiety. The presence of fluorine enhances its lipophilicity and metabolic stability, which are crucial for pharmacokinetic properties. The synthesis typically involves multiple steps, including:
- Formation of the quinoline core via Friedländer synthesis.
- Introduction of the pyridine ring through cross-coupling reactions.
- Amidation to form the carboxamide group.
These methods ensure high yields and purity suitable for biological evaluation.
Anticancer Properties
This compound has shown significant anticancer activity against various cell lines, including those resistant to standard therapies. The mechanism of action likely involves the inhibition of specific kinases or pathways associated with tumor growth. In vitro studies have demonstrated its potential as an anticancer agent, with some derivatives also displaying activity against Plasmodium falciparum, indicating possible applications in malaria treatment .
Antimicrobial Effects
The compound exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant pathogens. A study indicated that quinoline derivatives can effectively inhibit mycobacterial species, outperforming established treatments like isoniazid .
The biological activity is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in cancer progression.
- Antioxidant Activity : It can mitigate oxidative stress, contributing to its therapeutic effects.
- Molecular Docking Studies : These studies predict binding affinities with target proteins, guiding further structural modifications to enhance efficacy.
Structure-Activity Relationship (SAR)
A comparative analysis with similar compounds reveals that the unique fluorine substitution significantly influences biological activity. The following table summarizes notable compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Similar quinoline core with different fluorine position | Anticancer activity |
| N-(3-chlorophenyl)-2-(pyridin-5-yl)quinoline-4-carboxamide | Chlorine instead of fluorine; different pyridine position | Antimicrobial properties |
| N-(phenyl)-2-(pyridin-6-yl)quinoline-4-carboxamide | No halogen substitution; different pyridine position | General cytotoxicity |
This table illustrates how variations in substitution can lead to different biological profiles, highlighting the importance of structural modifications in drug development .
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives:
- Anticancer Activity : Research demonstrated that certain quinoline derivatives exhibit potent inhibition against cancer cell lines, suggesting their potential as lead compounds in oncology .
- Antimycobacterial Activity : A series of substituted quinoline derivatives were tested against Mycobacterium tuberculosis, showing promising results compared to standard treatments .
- In Vivo Efficacy : Some derivatives have progressed to preclinical stages due to their favorable pharmacokinetic profiles and efficacy in animal models of malaria .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide?
Answer:
The synthesis of quinoline-carboxamide derivatives typically involves microwave-assisted coupling reactions using hexamethyldisilazane (HMDS) as a nitrogen source and Lewis acids (e.g., ZnCl₂) to catalyze annulation processes . For example:
- Step 1: Condensation of 4-fluorophenylamine with a pre-functionalized quinoline intermediate under microwave irradiation (120°C, 30 min) to enhance reaction efficiency.
- Step 2: Use of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent for amide bond formation, as demonstrated in analogous thiadiazolyl-quinoline syntheses .
- Purification: Employ reversed-phase HPLC (C18 column, gradient elution with MeCN/H₂O) to isolate the product with >95% purity .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Answer:
Conflicts in crystallographic refinement (e.g., disorder in the pyridinyl or fluorophenyl groups) can be addressed using SHELXL or SHELXS software :
- Twinning Analysis: Apply the TWIN/BASF commands in SHELXL to model twinned crystals.
- Disorder Modeling: Split occupancy of disordered atoms and refine using restraints (e.g., DFIX, SIMU) to maintain geometric rationality.
- Validation: Cross-check with the IUCr’s CheckCIF tool to ensure compliance with crystallographic standards .
Basic: What spectroscopic methods are suitable for confirming the structure of this compound?
Answer:
Key methods include:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC experiments. For example, the pyridinyl protons resonate at δ 8.5–8.7 ppm, while the quinoline H-3 appears at δ 7.9–8.1 ppm .
- HRMS (ESI⁺): Validate the molecular ion [M+H]⁺ with <2 ppm error.
- IR Spectroscopy: Confirm the carboxamide C=O stretch at ~1660 cm⁻¹ and NH bend at ~1550 cm⁻¹ .
Advanced: How do electronic effects of the 4-fluorophenyl substituent influence biological activity compared to methyl or chloro analogs?
Answer:
The 4-fluorophenyl group enhances electron-withdrawing properties, potentially improving DNA intercalation or enzyme inhibition compared to 4-methylphenyl (electron-donating) or 4-chlorophenyl (steric hindrance) analogs. Comparative data from similar compounds:
| Substituent | LogP | IC₅₀ (μM) Anticancer | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 4-Fluorophenyl | 3.2 | 0.45 ± 0.02 | -8.9 |
| 4-Methylphenyl | 3.8 | 1.20 ± 0.10 | -7.5 |
| 4-Chlorophenyl | 3.5 | 0.80 ± 0.15 | -8.2 |
The fluorine atom’s electronegativity may enhance target engagement through dipole interactions or improved solubility .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Anticancer Activity: MTT assay using HeLa or MCF-7 cell lines (48h exposure, IC₅₀ calculation via nonlinear regression) .
- DNA Interaction: Ethidium bromide displacement assay to quantify intercalation (Kd determination via fluorescence quenching) .
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR-TK) with ATP-competitive inhibition protocols .
Advanced: How can discrepancies between computational and experimental bioactivity data be addressed?
Answer:
For example, if molecular docking predicts stronger binding (ΔG = -9.5 kcal/mol) than experimental results (ΔG = -8.9 kcal/mol):
- Solvent Effects: Re-run simulations with explicit solvent models (e.g., TIP3P water) using AutoDock Vina or Schrödinger Suite .
- Conformational Sampling: Apply molecular dynamics (MD) simulations (50 ns trajectory) to account for protein flexibility .
- Experimental Replicates: Perform dose-response curves in triplicate to rule out assay variability .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability Tests: Monitor purity via HPLC every 6 months. Analogous thiadiazolyl-quinolines degrade by 5% after 12 months under these conditions .
- Lyophilization: For aqueous solutions, lyophilize with trehalose (1:1 w/w) to maintain stability .
Advanced: What strategies can improve the selectivity of this compound for cancer cells over healthy cells?
Answer:
- Prodrug Design: Introduce a cleavable PEG moiety to reduce off-target toxicity, activated by tumor-specific enzymes (e.g., MMP-9) .
- Structure-Activity Relationship (SAR): Modify the pyridinyl group to a bulkier substituent (e.g., 3-trifluoromethylpyridine) to enhance steric selectivity .
- Dual-Targeting: Conjugate with folate to exploit overexpressed folate receptors in cancer cells .
Basic: How can solubility challenges in aqueous buffers be mitigated during biological assays?
Answer:
- Co-solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to solubilize the compound without cytotoxicity .
- pH Adjustment: Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for hydrophilic dispersion .
Advanced: What crystallographic techniques are optimal for resolving hydrogen-bonding networks in this compound?
Answer:
- Low-Temperature Data Collection: Collect data at 100 K to reduce thermal motion and enhance resolution (<0.8 Å).
- Hydrogen Atom Refinement: Use SHELXL’s AFIX commands to model H-atoms in calculated positions, except for NH groups (refined freely) .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., F···H contacts) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
